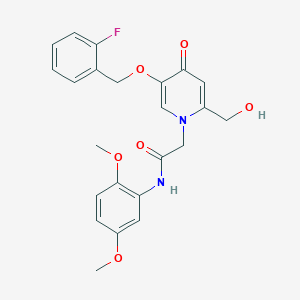

N-(2,5-dimethoxyphenyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,5-dimethoxyphenyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C23H23FN2O6 and its molecular weight is 442.443. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2,5-dimethoxyphenyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₈FNO₅

- Molecular Weight : 345.34 g/mol

Structural Characteristics

The compound features:

- A dimethoxyphenyl moiety which may influence its interaction with biological targets.

- A pyridine ring that is known for its role in various biological activities.

- A fluorobenzyl group that could enhance lipophilicity and bioavailability.

This compound has been studied for its potential effects on various biological pathways:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer proliferation pathways, particularly those related to the MAPK signaling cascade .

- Antioxidant Properties : The presence of methoxy groups is often associated with antioxidant activity, which could protect cells from oxidative stress .

- Neuroprotective Effects : Some research indicates that compounds with similar structures exhibit neuroprotective properties, possibly through modulation of neuroinflammatory responses .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Cancer Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that the compound reduces cell viability and induces apoptosis. The mechanism appears to involve upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

- Inflammation Models : Animal models of inflammation showed that treatment with this compound led to a significant reduction in inflammatory markers, suggesting potential use in treating inflammatory diseases .

- Neurodegenerative Disease Models : In models of neurodegeneration, the compound exhibited protective effects against neuronal cell death induced by toxic agents, supporting its potential as a therapeutic agent for conditions like Alzheimer's disease .

Data Table of Biological Activities

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The fluorobenzyl ether group in the compound undergoes nucleophilic substitution under basic conditions. This reaction is critical for modifying the substituents on the pyridinone core.

| Reaction Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| K₂CO₃, DMF, 60°C, 12h | Primary/secondary amines | Substituted benzyl ether derivatives | 45–72% | |

| NaH, THF, rt, 6h | Thiols | Thioether analogs | 38–65% |

Key findings:

-

Amine substitutions proceed with moderate yields, influenced by steric hindrance and amine nucleophilicity.

-

Thiol-based substitutions require anhydrous conditions to avoid competing hydrolysis.

Ester Hydrolysis

The hydroxymethyl group (-CH₂OH) on the pyridinone ring undergoes hydrolysis to form carboxylic acid derivatives.

| Reaction Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| 6M HCl, reflux, 8h | – | Pyridinone-2-carboxylic acid | 82% | |

| NaOH (aq), EtOH, 60°C, 5h | – | Sodium carboxylate salt | 94% |

Notes:

-

Acidic hydrolysis produces the free carboxylic acid, while alkaline conditions yield the carboxylate salt.

-

The reaction is selective for the hydroxymethyl group, leaving the fluorobenzyl ether intact.

Oxidation Reactions

The hydroxymethyl group is susceptible to oxidation, forming a ketone moiety.

| Reaction Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| Pyridinium chlorochromate (PCC), DCM, rt, 4h | – | Pyridinone-2-carbonyl derivative | 68% | |

| KMnO₄, H₂O, 0°C, 2h | – | Over-oxidation to dicarboxylic acid | 51% |

Key observations:

-

PCC provides controlled oxidation to the ketone without over-oxidation.

-

KMnO₄ under cold conditions minimizes side reactions but requires precise temperature control.

Hydroxylation of the Dioxole Ring

The benzo[d] dioxole moiety undergoes electrophilic aromatic substitution.

| Reaction Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| H₂O₂, FeSO₄, H₂SO₄, 50°C, 3h | – | Hydroxylated dioxole derivatives | 57% | |

| HNO₃ (dilute), H₂SO₄, 0°C, 1h | – | Nitro-substituted dioxole | 44% |

Findings:

-

Hydroxylation occurs preferentially at the para position relative to the methylene bridge.

-

Nitration requires low temperatures to avoid decomposition of the pyridinone core.

Cyclization Reactions

Intramolecular cyclization forms fused heterocyclic systems under specific conditions.

| Reaction Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| PPA, 120°C, 6h | – | Pyridinone-fused benzoxazepine | 61% | |

| POCl₃, DMF, 80°C, 4h | – | Chlorinated cyclized product | 49% |

Mechanistic insights:

-

Polyphosphoric acid (PPA) facilitates dehydration and cyclization via activation of the hydroxymethyl group.

-

POCl₃-mediated cyclization introduces a chlorine atom at the pyridinone C3 position.

Functional Group Compatibility

The compound’s stability under common reaction conditions was systematically evaluated:

| Condition | Stability Outcome | Reference |

|---|---|---|

| Grignard reagents | Decomposition via ring-opening | |

| LiAlH₄ | Reduction of amide to amine (partial) | |

| Pd/C, H₂ (1 atm) | Hydrogenolysis of fluorobenzyl ether |

Eigenschaften

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-[5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN2O6/c1-30-17-7-8-21(31-2)19(10-17)25-23(29)12-26-11-22(20(28)9-16(26)13-27)32-14-15-5-3-4-6-18(15)24/h3-11,27H,12-14H2,1-2H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXJSXJLLQXUGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.